
4-Trifluoroacetylphenol benzyl ether
Overview
Description
4-Trifluoroacetylphenol benzyl ether is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the trifluoroacetyl group exhibit promising antimicrobial properties. For instance, derivatives of 4-trifluoroacetylphenol have been synthesized and evaluated for their efficacy against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The anticancer potential of 4-trifluoroacetylphenol benzyl ether has been explored through various in vitro studies. These studies have shown that the compound can induce apoptosis in cancer cells by modulating specific signaling pathways. The trifluoroacetyl group is believed to enhance the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapeutics .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as acylation and etherification. The presence of the trifluoroacetyl group allows for selective reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .
Protecting Group
In peptide synthesis, this compound can function as a protecting group for phenolic hydroxyls. This application is crucial during the synthesis of complex peptides where selective protection and deprotection steps are necessary to prevent unwanted reactions .
Materials Science
Polymer Chemistry
The compound has been investigated for its potential use in polymer chemistry, particularly as a building block for functional polymers. Its unique electronic properties due to the trifluoroacetyl group can impart desirable characteristics to polymers, such as increased thermal stability and enhanced solubility . Research into polymerization techniques involving this compound is ongoing, with promising results in creating materials with tailored properties.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ether group undergoes acidic or basic hydrolysis:
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Acid-catalyzed cleavage : Concentrated HCl or HBr in acetic acid cleaves the ether bond, yielding 4-trifluoroacetylphenol and benzyl alcohol .
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Basic hydrolysis : NaOH in aqueous ethanol removes the benzyl group, though the trifluoroacetyl group may require stabilization .
Condition | Products | Mechanism | Reference |
---|---|---|---|
48% HBr, HOAc, reflux | 4-Trifluoroacetylphenol + BnBr | Sₙ1 (benzyl carbocation) | |
2M NaOH, EtOH/H₂O, 70°C | 4-Trifluoroacetylphenol + BnOH | Sₙ2 |
Oxidation Reactions
The benzylic position is susceptible to oxidation:
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Oxidative cleavage : Hypervalent iodine reagents (e.g., mIBX) convert the benzyl ether to 4-trifluoroacetylphenoxy benzoate esters .
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Radical-mediated pathways : Photoredox catalysis with Ru(bpy)₃²⁺ enables α-arylation or cross-coupling .
Reagent | Product | Key Insight | Reference |
---|---|---|---|
mIBX, CH₃NO₂/H₂O | Benzoate ester | Radical intermediates detected via EPR | |
Ru(bpy)₃Cl₂, light (450 nm) | α-Arylated derivatives | Single-electron transfer (SET) mechanism |
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenol ring:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the ortho/para positions relative to the trifluoroacetyl group.
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Halogenation : Br₂/FeBr₃ selectively brominates the aromatic ring .
Reaction | Conditions | Regioselectivity | Reference |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | Para > ortho (1.5:1) | |
Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | Exclusive para addition |
Protective Group Chemistry
The benzyl ether serves as a temporary protective group:
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Deprotection : Catalytic hydrogenation (H₂/Pd-C) or BCl₃ in CH₂Cl₂ removes the benzyl group without affecting the trifluoroacetyl moiety .
Method | Selectivity | Limitations | Reference |
---|---|---|---|
H₂ (1 atm), Pd-C, EtOAc | Full deprotection in 2 h | Incompatible with alkenes | |
BCl₃ (1.0M), CH₂Cl₂, −78°C | Chemoselective for benzyl ether | Sensitive to moisture |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily via retro-ene elimination of benzaldehyde and trifluoroacetylphenol .
Temperature Range | Primary Decomposition Pathway | Byproducts |
---|---|---|
220–300°C | C-O bond cleavage | Benzaldehyde, CO, HF |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-trifluoroacetylphenol benzyl ether, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be optimized via benzyl ether formation using 4-trifluoromethylphenol derivatives. For example, nucleophilic substitution reactions with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yield the ether. Evidence from related trifluoromethylphenyl acetic acid syntheses suggests that temperature (60–80°C) and stoichiometric ratios (1:1.2 phenol:benzyl halide) are critical for >80% yield . Parallel methods for difluoromethyl ethers, such as using triflate reagents, may also apply but require inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation relies on - and -NMR to identify benzyl ether protons (δ 4.5–5.0 ppm) and the trifluoroacetyl group (δ -60 to -70 ppm for ). Mass spectrometry (EI-MS) with a molecular ion peak at m/z 296 [M] further validates the structure .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies on similar trifluoromethyl compounds indicate degradation under prolonged UV exposure or high humidity. Store the compound in amber vials at -20°C under nitrogen. Accelerated stability testing (40°C/75% RH for 1 month) can predict shelf life, with HPLC monitoring for degradation products like 4-trifluoromethylphenol .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The trifluoroacetyl group is a strong electron-withdrawing meta-director. Kinetic studies using nitration (HNO₃/H₂SO₄) show preferential substitution at the meta position, with rate constants 3–5× slower than unsubstituted benzyl ethers. Computational modeling (DFT) of charge distribution and frontier molecular orbitals can further predict regioselectivity .
Q. How can this compound be functionalized for use in drug discovery, and what are the key challenges?
- Methodological Answer : The benzyl ether can undergo hydrogenolysis (H₂/Pd-C) to yield 4-trifluoroacetylphenol, a precursor for prodrugs. However, the trifluoroacetyl group may hinder enzymatic cleavage in vivo. Site-selective modifications, such as introducing bioisosteres (e.g., sulfonamides), improve metabolic stability. Parallel studies on trifluoromethylpyridine derivatives highlight the need for balancing lipophilicity (logP < 3) and solubility .
Q. What environmental persistence data exist for this compound, and how can its degradation pathways be studied?
- Methodological Answer : Per- and polyfluoroalkyl substances (PFAS) like this compound may exhibit environmental persistence due to C-F bond strength. Aerobic biodegradation assays (OECD 301B) using activated sludge can quantify half-life. Advanced LC-MS/MS methods detect breakdown products, such as trifluoroacetic acid, which is resistant to further degradation .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Hydrogenation of the benzyl ether group requires careful catalyst selection. Pd/C (5% w/w) in ethanol achieves full reduction at 50 psi H₂, but the trifluoroacetyl group may deactivate the catalyst. Switching to Rh/Al₂O₃ improves tolerance, with turnover numbers (TON) increasing from 50 (Pd) to 200 (Rh). In situ IR spectroscopy monitors carbonyl group stability during reaction .
Properties
CAS No. |
137614-78-9 |
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Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
OSXBYCLYYVYZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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